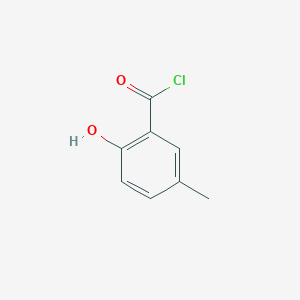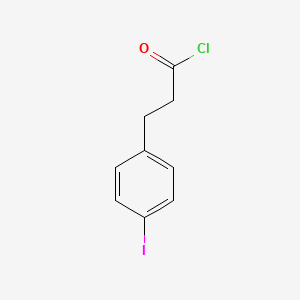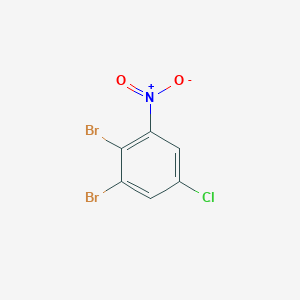
5-Chloro-2,3-dibromonitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dibromonitrobenzene: is an aromatic compound with the molecular formula C6H2Br2ClNO2 It is a derivative of benzene, substituted with chlorine, bromine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromonitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the benzene ring, often using bromine or bromine compounds in the presence of a catalyst.
Chlorination: Introduction of the chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amines: From the reduction of the nitro group.
Hydroxylated Derivatives: From oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: : 5-Chloro-2,3-dibromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: : Research into the pharmacological properties of compounds derived from this compound is ongoing. It may serve as a precursor for the development of new therapeutic agents.
Industry: : In the materials science field, this compound is used in the development of advanced materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dibromonitrobenzene depends on its chemical interactions with other molecules. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The bromine and chlorine atoms also affect the compound’s reactivity and stability. These substituents can activate or deactivate the benzene ring towards electrophilic or nucleophilic attacks, depending on the reaction conditions.
Comparación Con Compuestos Similares
2,3-Dibromonitrobenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chloronitrobenzene:
2,4-Dibromonitrobenzene: Has a different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 5-Chloro-2,3-dibromonitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H2Br2ClNO2 |
|---|---|
Peso molecular |
315.34 g/mol |
Nombre IUPAC |
1,2-dibromo-5-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H |
Clave InChI |
UQODRTJYQDHKPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


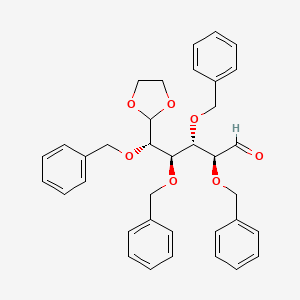
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
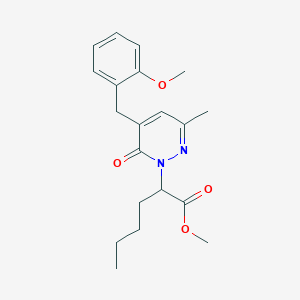
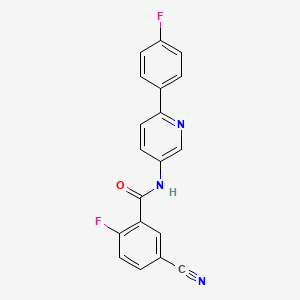
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
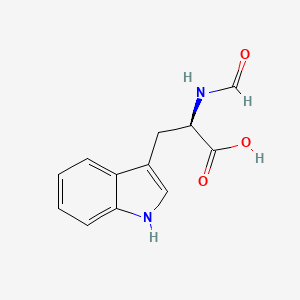


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
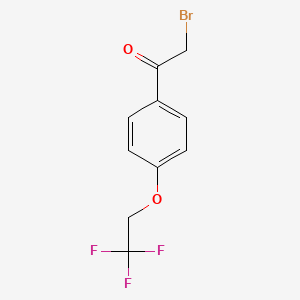
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
